![molecular formula C16H21N3O3S B4119380 methyl (1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate](/img/structure/B4119380.png)
methyl (1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
Overview
Description
Methyl (1-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a chemical compound that has been widely used in scientific research. It is commonly known as DMXAA and has been studied extensively for its potential therapeutic applications.
Mechanism of Action
DMXAA works by activating the immune system to attack cancer cells. It does this by inducing the production of cytokines, which are small proteins that play a key role in the immune response. DMXAA specifically targets tumor blood vessels, causing them to rupture and depriving the tumor of its blood supply.
Biochemical and Physiological Effects:
DMXAA has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which plays a key role in regulating blood flow and blood pressure. DMXAA has also been shown to increase the production of reactive oxygen species, which can cause damage to cancer cells.
Advantages and Limitations for Lab Experiments
DMXAA has several advantages for lab experiments. It is easy to synthesize and can be produced in large quantities. It is also relatively stable, making it easy to store and transport. However, there are also some limitations to using DMXAA in lab experiments. It can be toxic to cells at high concentrations, and its effectiveness can be affected by factors such as pH and temperature.
Future Directions
There are several future directions for research on DMXAA. One area of interest is in the development of new formulations of DMXAA that can be more effective at targeting specific types of cancer. Another area of interest is in the development of new methods for delivering DMXAA to tumors, such as through the use of nanoparticles. Additionally, there is interest in studying the potential use of DMXAA in combination with other cancer treatments, such as immunotherapy.
Scientific Research Applications
DMXAA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. DMXAA has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
methyl 2-[1-[(3,5-dimethylphenyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-10-6-11(2)8-12(7-10)18-16(23)19-5-4-17-15(21)13(19)9-14(20)22-3/h6-8,13H,4-5,9H2,1-3H3,(H,17,21)(H,18,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DURYEHOTEOOFNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)N2CCNC(=O)C2CC(=O)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {1-[(3,5-dimethylphenyl)carbamothioyl]-3-oxopiperazin-2-yl}acetate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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